molecular formula C17H14N2O2 B1407207 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 936127-73-0

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1407207
CAS No.: 936127-73-0
M. Wt: 278.3 g/mol
InChI Key: XZCLJDMHZOAYNW-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group at the 4-position of the pyrazole ring, a phenyl group at the 1-position, and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Another approach involves the reaction of 4-methylphenylhydrazine with ethyl 2-oxo-2-phenylacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. This method may require the use of a catalyst, such as acetic acid, to promote the cyclization step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a 4-methylphenyl group on the pyrazole ring, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCLJDMHZOAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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